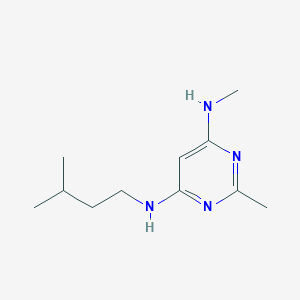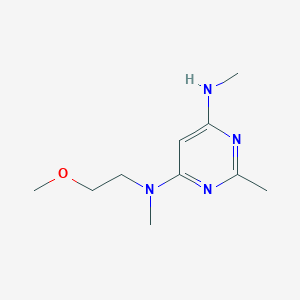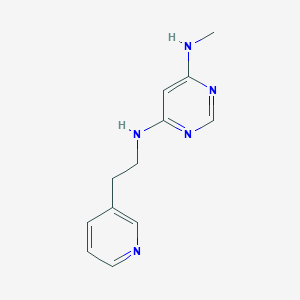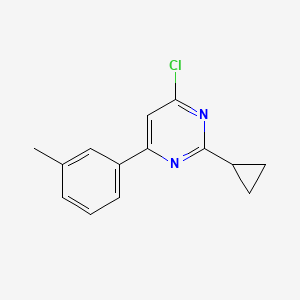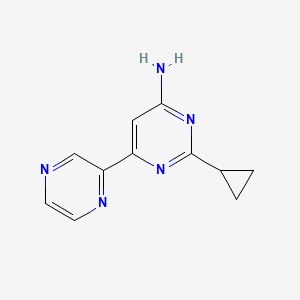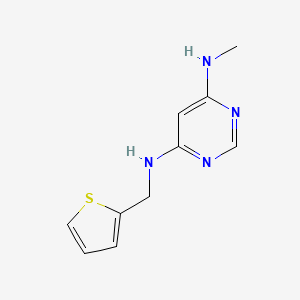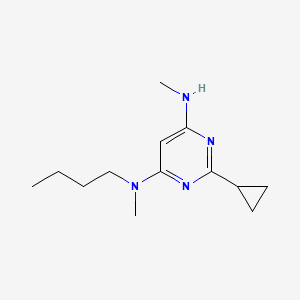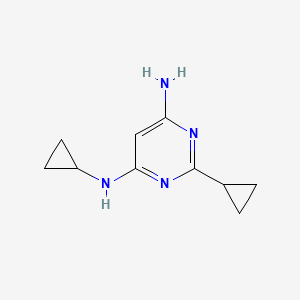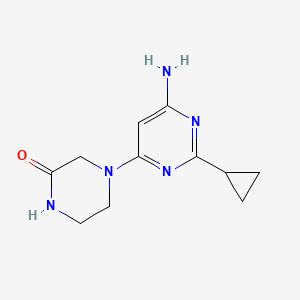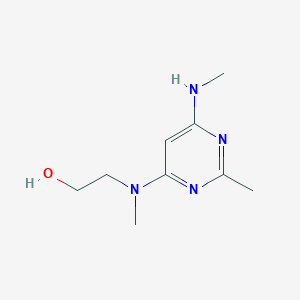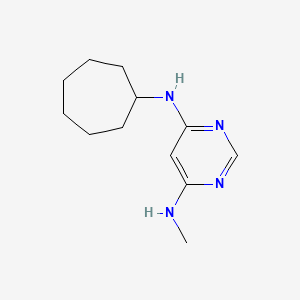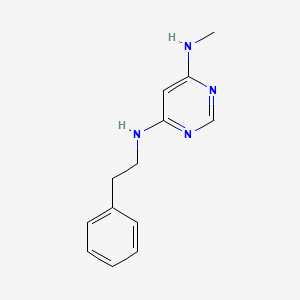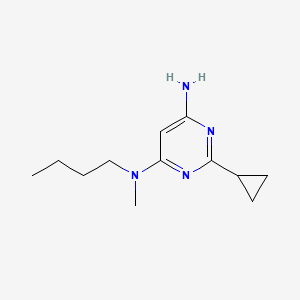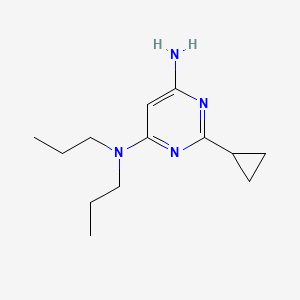
2-cyclopropyl-N4,N4-dipropylpyrimidine-4,6-diamine
Vue d'ensemble
Description
2-cyclopropyl-N4,N4-dipropylpyrimidine-4,6-diamine, also known as CP-4126, is a pyrimidine analog with potential anticancer properties1. It is a versatile material used in scientific research, including drug development and molecular biology studies2.
Synthesis Analysis
The specific synthesis process of 2-cyclopropyl-N4,N4-dipropylpyrimidine-4,6-diamine is not detailed in the search results. However, it is mentioned that its unique structure enables various applications, including chemical synthesis2.Molecular Structure Analysis
The exact molecular structure of 2-cyclopropyl-N4,N4-dipropylpyrimidine-4,6-diamine is not provided in the search results. However, it is known that it is a pyrimidine analog1.Chemical Reactions Analysis
The specific chemical reactions involving 2-cyclopropyl-N4,N4-dipropylpyrimidine-4,6-diamine are not detailed in the search results. However, its unique structure enables various applications, including chemical synthesis2.Physical And Chemical Properties Analysis
The physical and chemical properties of 2-cyclopropyl-N4,N4-dipropylpyrimidine-4,6-diamine are not detailed in the search results. However, its molecular formula is C10H16N4 and its molecular weight is 192.26 g/mol1.Applications De Recherche Scientifique
Cyclin-dependent Kinase Inhibition and Antiproliferative Activity
A series of N2,N4-disubstituted pyrimidine-2,4-diamines, closely related to the compound of interest, have been investigated for their potential as cyclin-dependent kinase (CDK) inhibitors, specifically targeting CDK2 and CDK9. These compounds exhibit potent inhibitory activities and significant antiproliferative effects against various tumor cell lines, including triple-negative breast cancer. Their mechanism involves cell cycle arrest, highlighting their potential in cancer therapy (Jing et al., 2018).
Crystal Structure Analysis
The crystal structure of cyprodinil, which shares a similar core structure with the subject compound, has been determined, providing insights into the molecular conformation, interactions, and potential reactivity of such molecules (Jeon et al., 2015).
Histamine H3 Receptor Ligands
Compounds incorporating 2,4-diaminopyrimidine cores have been synthesized and tested for their affinity towards human histamine H3 receptors (hH3Rs), showing potential as ligands with high affinity and selectivity. This indicates their utility in developing therapies targeting neurological and inflammatory disorders (Sadek et al., 2014).
Material Science Applications
A novel fluorescent chemosensor based on poly(pyridine-imide) containing heterocyclic pyridine groups, related to the diamine structure, demonstrates significant thermal stability, mechanical strength, and fluorescence upon acid treatment. This suggests its use in materials science for developing sensors and responsive materials (Wang et al., 2008).
Safety And Hazards
The safety and hazards associated with 2-cyclopropyl-N4,N4-dipropylpyrimidine-4,6-diamine are not detailed in the search results.
Orientations Futures
The future directions for the research and application of 2-cyclopropyl-N4,N4-dipropylpyrimidine-4,6-diamine are not detailed in the search results. However, its potential anticancer properties suggest it may have future applications in drug development1.
Please note that this information is based on the available search results and may not be comprehensive. For more detailed information, please refer to specific scientific literature or contact a chemical expert.
Propriétés
IUPAC Name |
2-cyclopropyl-4-N,4-N-dipropylpyrimidine-4,6-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4/c1-3-7-17(8-4-2)12-9-11(14)15-13(16-12)10-5-6-10/h9-10H,3-8H2,1-2H3,(H2,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOBVXQGWINTEQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C1=NC(=NC(=C1)N)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyclopropyl-N4,N4-dipropylpyrimidine-4,6-diamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



